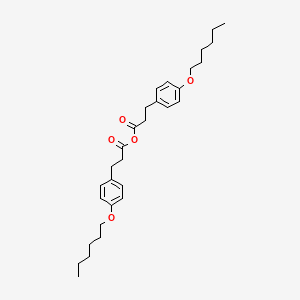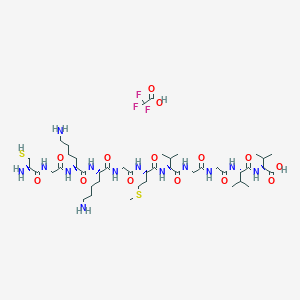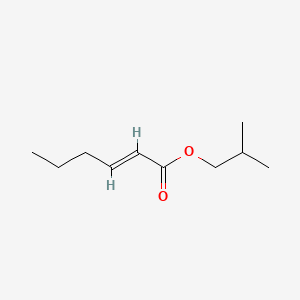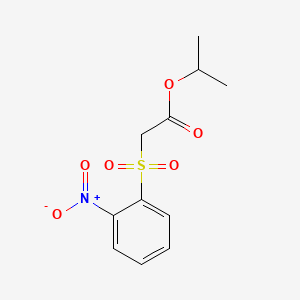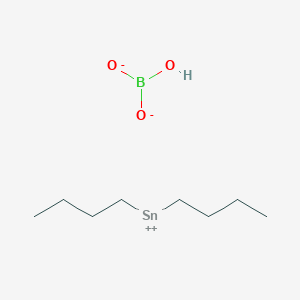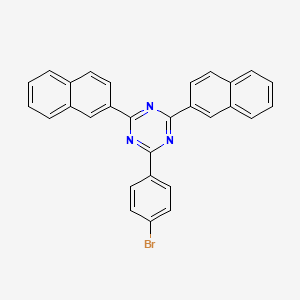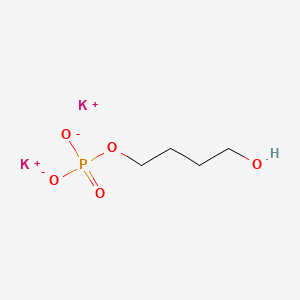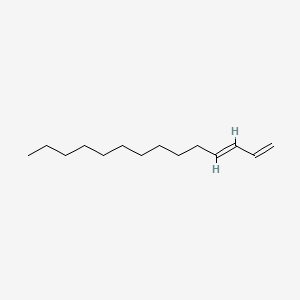
Chromium mono silicide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium mono silicide, also known as chromium silicide, is a binary compound composed of chromium and silicon. It is represented by the chemical formula CrSi. This compound is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. This compound is widely used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods. One common method involves the diffusion alloying of silicon from the gas phase. In this process, silicon atoms diffuse into a chromium substrate, forming chromium silicide at elevated temperatures. Another method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium, resulting in the formation of chromium silicide powders .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical synthesis of chromium silicides from chloride-fluoride melts containing fluorine-silicate and potassium chromate. This method allows for the production of superfine powders and coatings of chromium silicide . Additionally, the application of metal to silicon by evaporation, spraying, or electrolytic deposition followed by heat treatment is also used in industrial settings .
化学反応の分析
Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During oxidation, this compound forms a thin layer of chromium oxide (Cr2O3) on its surface, which acts as a diffusion barrier and enhances its oxidation resistance .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include chromium (III) chloride, sodium fluorine-silicate, and metallic sodium or magnesium. The reactions typically occur at high temperatures, often exceeding 1000°C .
Major Products Formed: The major products formed from the reactions of this compound include chromium oxide (Cr2O3) during oxidation and various silicide compounds during reduction and substitution reactions .
科学的研究の応用
Chromium mono silicide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various chemical reactions. In biology and medicine, this compound is studied for its potential use in biomedical devices and implants due to its biocompatibility and resistance to corrosion. In industry, it is used in the production of high-temperature structural materials, turbine components, and aircraft engines .
作用機序
The mechanism of action of chromium mono silicide involves the formation of a thin layer of chromium oxide on its surface during oxidation. This oxide layer acts as a diffusion barrier, preventing further oxidation and enhancing the compound’s thermal stability and resistance to corrosion . The molecular targets and pathways involved in these processes include the diffusion of silicon atoms and the formation of silicide compounds at the atomic level .
類似化合物との比較
Chromium mono silicide can be compared with other similar compounds such as chromium disilicide (CrSi2) and chromium trisilicide (Cr3Si). While all these compounds share similar properties, this compound is unique due to its specific stoichiometric composition and the formation of a stable chromium oxide layer during oxidation . Other similar compounds include molybdenum silicide (MoSi2) and tungsten silicide (WSi2), which also exhibit high thermal stability and resistance to oxidation .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, including high thermal stability, resistance to oxidation, and biocompatibility, make it a valuable material for scientific research and industrial applications. The synthesis methods, chemical reactions, and mechanisms of action of this compound highlight its potential for future advancements in technology and materials science.
特性
CAS番号 |
12134-19-9 |
|---|---|
分子式 |
CrSi |
分子量 |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChIキー |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
正規SMILES |
[Si]#[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


